SmB protein
Description
Overview of Small Nuclear Ribonucleoproteins (snRNPs) and the Spliceosome
Small nuclear ribonucleoproteins (snRNPs), often pronounced "snurps," are RNA-protein complexes that are fundamental components of the spliceosome. cenmed.comnih.govfrontiersin.org The spliceosome is a large and dynamic ribonucleoprotein complex responsible for catalyzing the removal of introns from pre-mRNA. nih.govfrontiersin.orggoogle.comuth.edu The major spliceosome, which processes the vast majority of introns, is composed of five core snRNPs: U1, U2, U4, U5, and U6. frontiersin.orgcloudna.cnnih.govgenecards.org A less common minor spliceosome, containing U11, U12, U4atac, and U6atac snRNAs along with U5, handles a rare class of introns. frontiersin.orggenecards.org Each snRNP consists of a small nuclear RNA (snRNA) molecule and a set of associated proteins. cenmed.comcloudna.cn The snRNA provides specificity by recognizing critical splicing signals on the pre-mRNA, while the proteins contribute structural and enzymatic functions. cenmed.com
Fundamental Role of Sm Proteins in snRNP Biogenesis and Function
Sm proteins constitute a family of highly conserved proteins found in eukaryotes, archaea, and eubacteria, playing crucial roles in RNA metabolism. wikipedia.orguni.luuniprot.orguniprot.org In eukaryotes, a core set of seven Sm proteins—SmB, SmD1, SmD2, SmD3, SmE, SmF, and SmG—are common to the U1, U2, U4, and U5 spliceosomal snRNPs. uniprot.orgnih.govuni.luidrblab.cn These proteins assemble into a characteristic ring-shaped structure around a conserved U-rich sequence element, known as the Sm site, found in these snRNAs. cenmed.comcloudna.cnnih.govidrblab.cn This assembly forms the core snRNP particle. nih.govidrblab.cnnih.gov
The formation of the Sm core particle is a critical step in snRNP biogenesis, occurring primarily in the cytoplasm with the assistance of the Survival of Motor Neurons (SMN) complex. cenmed.comidrblab.cnnih.govdisprot.orguniprot.orgresearchgate.netwindows.net This cytoplasmic assembly is essential for the subsequent nuclear import of the snRNP and its further maturation through the addition of particle-specific proteins. nih.govdisprot.orguniprot.org The Sm core structure provides stability to the snRNP and is crucial for its proper function within the spliceosome. nih.govgoogleapis.com
Positioning of SmB Protein within the Sm Protein Family and Spliceosomal Machinery
This compound, encoded by the SNRPB gene, is a core component of the Sm protein family and is integral to the major spliceosomal snRNPs (U1, U2, U4, and U5). uni.lugoogleapis.comwikipedia.orgnih.gov It is also found in the minor spliceosome and the U7 snRNP, which is involved in histone pre-mRNA 3'-end processing. uni.lugoogleapis.com Within the heptameric Sm ring, SmB is typically found alongside SmD1, SmD2, SmD3, SmE, SmF, and SmG. uni.luidrblab.cn
The assembly of the Sm ring is a stepwise process. In vitro studies have shown that in the absence of snRNA, spliceosomal Sm proteins can form stable sub-complexes, including a complex of SmB and SmD3. nih.govnih.govuniprot.org The association of these sub-complexes with the snRNA and subsequent recruitment of the remaining proteins, facilitated by the SMN complex, leads to the formation of the complete Sm ring. nih.govwikipedia.org
SmB's position within the Sm ring is crucial for its interaction with the snRNA and other proteins. Structural studies, such as the crystal structure of the U4 snRNP core domain, have detailed how the Sm site of the snRNA binds inside the central pore of the Sm protein ring, with specific interactions occurring between individual Sm proteins and the RNA sequence. idrblab.cn In the U4 snRNP core, SmB interacts directly with the Sm site RNA. idrblab.cn
SmB is present in both the pre-catalytic spliceosome (B complex) and the activated spliceosome (C complex), highlighting its persistent role throughout the splicing process. uni.lugoogleapis.com Its interaction with other snRNP proteins and splicing factors is essential for the dynamic rearrangements and catalytic steps of splicing.
Detailed research findings, including those from studies using RNA interference (RNAi) knockdown of SMN complex components, have underscored the necessity of SmB for efficient Sm core assembly and proper snRNP localization within the nucleus, particularly in Cajal bodies. disprot.org Quantitative proteomics studies have also identified SmB in mobile vesicles in neural cells, suggesting potential roles beyond snRNP biogenesis, possibly in cellular RNA metabolism and neural trafficking, and linking its levels to the pathology of spinal muscular atrophy (SMA). uniprot.orgresearchgate.net
SmB undergoes post-translational modification, including symmetrical dimethylation on arginine residues, primarily within its C-terminal arginine-glycine (RG) repeats. cenmed.comgoogleapis.comwikipedia.org This modification is carried out by protein arginine methyltransferases, such as PRMT5, often as part of the methylosome complex. cenmed.comwindows.netnih.govbiorxiv.orgrcsb.org While methylation is not always required for initial Sm core assembly, it can influence interactions with other proteins, such as SMN, and may have specific roles in localization and function in certain cellular contexts. cenmed.comwikipedia.org
The integration of SmB into the Sm core and its participation in snRNP assembly and spliceosome dynamics are fundamental to the accurate and regulated removal of introns, a process vital for generating the diverse protein repertoire required for eukaryotic life.
| Component | Role in snRNP/Spliceosome | Associated Proteins/RNAs |
| This compound | Core component of Sm ring, essential for snRNP biogenesis and function in splicing. Found in major/minor spliceosomes and U7 snRNP. uni.lugoogleapis.comwikipedia.orgnih.gov | SmD1, SmD2, SmD3, SmE, SmF, SmG, SMN complex proteins (Gemin2-8, Unrip), PRMT5, pICln, snRNAs (U1, U2, U4, U5, U7, U11, U12, U4atac, U6atac). cenmed.comnih.govuni.luidrblab.cndisprot.orgwindows.netwikipedia.org |
| snRNPs (U1, U2, U4, U5, U6) | Building blocks of the spliceosome, recognize and process introns. cenmed.comfrontiersin.orgcloudna.cngenecards.org | Sm proteins (B, D1-3, E, F, G), snRNAs (U1, U2, U4, U5, U6), particle-specific proteins. cloudna.cnnih.gov |
| Spliceosome | Dynamic machine that catalyzes pre-mRNA splicing. nih.govfrontiersin.orggoogle.comuth.edu | U1, U2, U4/U6, U5 snRNPs, numerous non-snRNP splicing factors. frontiersin.orgnih.govgenecards.org |
| Sm Proteins (general) | Form a ring structure around snRNAs, crucial for snRNP stability and function. wikipedia.orguni.luuniprot.org | snRNAs, SMN complex. cenmed.comnih.gov |
| SMN Complex | Facilitates the assembly of Sm proteins onto snRNAs in the cytoplasm. cenmed.comidrblab.cnnih.govdisprot.orgwindows.net | SMN protein, Gemin2-8, Unrip, Sm proteins, snRNAs. uni.ludisprot.orgwindows.netwikipedia.org |
Sm Fold Architecture and Overall Protein Conformation
Sm proteins, including SmB, are characterized by the presence of the Sm fold, an evolutionarily conserved structural motif. The Sm fold typically consists of an N-terminal α-helix and a five-stranded antiparallel β-sheet that folds upon itself. pnas.orgscispace.com This fold allows for protein-protein and protein-RNA interactions. biologists.com SmB, specifically, contains this Sm fold architecture. nih.gov The Sm fold is a chaperone-like domain that facilitates various RNA-RNA and RNA-protein interactions. biologists.com The Sm fold domain in SmB from Saccharomyces cerevisiae consists of a helix and a β sheet with the same topology as in SmD3. nih.gov
Assembly of the Heptameric Sm Ring: SmB as a Core Component
The assembly of the heptameric Sm ring is a critical step in the formation of functional snRNPs. SmB is a core component of this ring structure. genenames.org The Sm proteins assemble in a stepwise manner onto the single-stranded Sm site of the snRNAs. embopress.org This assembly process is mediated by the SMN complex. oup.comoup.comnih.gov The Sm proteins exist in the cytoplasm as preformed heteromeric subcomplexes, which include the SmB/D3 dimer, the SmD1/D2 dimer, and the SmE/F/G trimer. nih.govnih.gov These subcomplexes then assemble to form the complete heptameric ring. oup.com
Stoichiometry and Arrangement of SmB within the (SmB/B')D1D2D3E F G Heptamer
The canonical spliceosomal Sm ring is a heteroheptamer containing one copy of each of the seven Sm proteins: SmB/B', SmD1, SmD2, SmD3, SmE, SmF, and SmG. doi.orgnih.gov SmB and SmB' are splice variants encoded by the same gene (SNRPB) and differ in their C-terminal regions. nih.govembopress.org They can substitute for each other in spliceosomal snRNPs. oup.com
The arrangement of the Sm proteins in the heptameric ring is in a specific order: SmE-SmG-SmD3-SmB-SmD1-SmD2-SmF. researchgate.netrcsb.org This arrangement is consistent with known pairwise interactions between the Sm proteins. doi.org Studies in yeast have confirmed that there is only a single copy of each Sm protein in the spliceosomal snRNP core domain, strongly supporting the heptamer ring model. doi.orgnih.gov
The Sm ring has an outer diameter of approximately 70 Å and a central hole with an inner diameter of about 20 Å. researchgate.net
Table 1: Stoichiometry of Sm Proteins in the Canonical Heptameric Ring
| Sm Protein | Stoichiometry in Heptamer |
| SmB/B' | 1 |
| SmD1 | 1 |
| SmD2 | 1 |
| SmD3 | 1 |
| SmE | 1 |
| SmF | 1 |
| SmG | 1 |
Structural Basis of SmB Interaction with Other Sm Proteins (e.g., SmD3)
SmB interacts with neighboring subunits within the heptameric ring, contributing to its stability. A key interaction occurs between SmB and SmD3. nih.gov The SmD3-SmB interface involves main-chain and side-chain contacts. nih.gov For example, in the human U4 snRNP core domain structure, specific lysine (B10760008) residues in SmD3 (Lys84 and Lys87) are involved in this interface. nih.gov SmB also interacts with the β2-β3 loop of the adjacent SmD3 subunit through hydrogen bonding. nih.gov
The Sm fold, with its β4 and β5 strands, is crucial for the interaction between adjacent Sm proteins in the ring, forming a continuous intermolecular β sheet. researchgate.net The N-terminal α-helix of the Sm fold also plays a role in interactions with both RNA and other proteins, stacking on top of the open barrel and lying on the proximal face in the oligomeric ring. biorxiv.org
SmB also interacts with the N-terminal peptide of U1-specific subunit U1-70K (Snp1 in yeast) in the U1 snRNP structure. nih.gov This peptide makes extensive contacts with SmD3 and the β4 strand of SmB. elifesciences.org
Recognition and Binding of SmB-containing Sm Cores to snRNAs
The Sm core complex, containing SmB, recognizes and binds to the Sm site on U1, U2, U4, and U5 snRNAs. embopress.orgnih.gov This binding is essential for snRNP biogenesis and function. embopress.org
Mechanism of Sm Site Recognition on U1, U2, U4, and U5 snRNAs
The Sm site is typically a single-stranded, U-rich sequence flanked by stem loops. embopress.org In mammalian and yeast snRNAs, the consensus sequence is 5′-RAU3-6GR-3′. embopress.org The Sm core assembles around this site, with the RNA threading through the central hole of the protein ring. scispace.comresearchgate.net
Each Sm protein in the ring interacts with a specific nucleotide of the Sm site. embopress.orgresearchgate.net In the U1 snRNP structure, the first seven nucleotides of the Sm site (AAUUUGU) interact one-to-one with SmF, SmE, SmG, SmD3, SmB, SmD1, and SmD2, respectively. elifesciences.org SmB engages the uridine (B1682114) nucleotide immediately 3' of the uridine bound by SmD3. nih.gov Specific amino acid residues in SmB are involved in contacting the RNA. For instance, in human SmB, Asn39 (Asn42 in yeast SmB) makes bidentate hydrogen bonds with the uracil (B121893) base, and Arg73 (Arg88 in yeast SmB) makes a π-cation stack on the uracil. nih.gov These interactions occur in the nucleotide pocket formed by residues in the L3 and L5 loops of the Sm fold. embopress.org
The binding of the Sm site RNA within the central hole of the heptameric ring is asymmetric. researchgate.net The phosphates, riboses, and bases of the Sm site nucleotides are arranged in concentric circles, with the phosphates forming the inner surface of the pore and the bases radiating outwards into pockets on the Sm proteins. embopress.org
Conformational Changes in SmB During snRNP Assembly and Function
Conformational changes in SmB and other Sm proteins occur during snRNP assembly and maturation. The assembly process is not spontaneous and is mediated by the SMN complex. nih.gov The SMN complex facilitates the formation of a semi-stable open ring complex and then helps integrate the SmB/D3 dimer to complete the ring. nih.gov
The C-terminal extension of SmB is involved in interactions with the SMN complex and the snRNA cap hypermethylase TGS1. embopress.org A conformational change might occur during snRNP maturation that allows the dissociation of the interaction between the SmB C-terminus and the SMN complex, followed by association with TGS1. embopress.org This step could be linked to the hypermethylation of the snRNA cap and the release of other factors. embopress.org
Table 2: Key Amino Acid Interactions of SmB with Sm Site RNA (Based on Human U1 snRNP)
| SmB Residue | Interacting Nucleotide (Uridine) | Type of Interaction | Source |
| Asn39 | Uridine 3' to SmD3 binding site | Bidentate hydrogen bonds | nih.gov |
| Arg73 | Uridine 3' to SmD3 binding site | π-cation stack | nih.gov |
Dynamic Interactions of SmB within Larger Spliceosomal Complexes
SmB is not only a stable component of the snRNP core but also engages in dynamic interactions within the larger, highly dynamic spliceosomal complexes that assemble on pre-mRNA. plos.orgtandfonline.com The spliceosome undergoes significant compositional and conformational changes throughout the splicing cycle. tandfonline.comnih.gov SmB's presence in various spliceosomal intermediates highlights its dynamic involvement. uniprot.orgabcam.comebi.ac.uk
Studies utilizing techniques like iCLIP (individual-nucleotide resolution UV crosslinking and immunoprecipitation) with antibodies targeting SmB have been instrumental in mapping spliceosome engagement with pre-mRNAs and identifying interacting proteins and RNA binding sites within the dynamic spliceosome. nih.govbiorxiv.orgresearchgate.net These studies reveal complex networks of interactions involving SmB and other spliceosomal components. researchgate.net For instance, SmB/B' has been shown to interact with proteins like FBP21, which is associated with U2 snRNPs and is a component of the A/B complex, suggesting a role in cross-intron bridging interactions. fu-berlin.depnas.org
SmB Involvement in Pre-catalytic and Catalytically Active Spliceosome Complexes
SmB is a component of both the pre-catalytic spliceosome B complex and the activated spliceosome C complexes. uniprot.orgabcam.comebi.ac.uk Spliceosome assembly is a stepwise process initiated by the binding of U1 snRNP and other factors to the pre-mRNA, forming the E complex, followed by the recruitment of U2 snRNP to form the pre-spliceosome (A complex). nih.govnih.gov The B complex is then formed by the recruitment of the U4/U6•U5 tri-snRNP. tandfonline.comnih.gov SmB is present in this pre-catalytic B complex. uniprot.orgabcam.comebi.ac.ukpnas.orgnih.gov
The transition from the pre-catalytic B complex to the catalytically active B* and C complexes involves extensive rearrangements, including the dissociation of U1 and U4 snRNPs and significant protein and RNA remodeling. tandfonline.comnih.govnih.govresearchgate.net SmB remains associated with the spliceosome during these transformations and is found in the activated spliceosome C complex, which catalyzes the first step of splicing. uniprot.orgabcam.comebi.ac.ukresearchgate.net The presence of SmB in these different stages underscores its persistent role within the core machinery as the spliceosome transitions through its functional states. uniprot.orgabcam.comebi.ac.uk
Data Table 2: Spliceosomal Complexes Containing SmB
| Spliceosomal Complex | Stage in Splicing | SmB Presence |
| Sm Core Complex | Component of snRNPs (U1, U2, U4, U5) | Yes uniprot.orgpnas.org |
| B complex | Pre-catalytic spliceosome | Yes uniprot.orgabcam.comebi.ac.uknih.gov |
| C complex | Catalytically active spliceosome (Step 1) | Yes uniprot.orgabcam.comebi.ac.ukresearchgate.net |
Properties
CAS No. |
128027-71-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Synonyms |
SmB protein |
Origin of Product |
United States |
Structural Biology of Smb Protein and Sm Core Complexes
Association with Cerebro-costo-mandibular Syndrome (CCMS)
Heterozygous mutations in the SNRPB gene are the genetic cause of Cerebro-costo-mandibular Syndrome (CCMS). nih.govresearchgate.netbiorxiv.orgresearchgate.net CCMS is a congenital skeletal dysmorphism characterized by features such as micrognathia, cleft palate, glossoptosis, rib gaps, and scoliosis. nih.govresearchgate.netresearchgate.net These mutations often lead to reduced expression levels of functional SmB/B' proteins. researchgate.net Although splicing is a ubiquitous process, the specific skeletal and craniofacial abnormalities in CCMS suggest that these tissues are particularly vulnerable to the reduced levels of functional SmB/B' and the resulting splicing defects during development. nih.govresearchgate.netbiorxiv.org Research indicates that reduced levels of SmB/B' can affect the splicing of genes crucial for osteo- and chondro-differentiation, such as Dlx5, contributing to the skeletal phenotypes observed in CCMS. researchgate.net
Data Table: Key Features of Cerebro-costo-mandibular Syndrome (CCMS) Associated with SNRPB Mutations
| Feature | Description |
| Genetic Basis | Heterozygous mutations in the SNRPB gene. nih.govresearchgate.netbiorxiv.orgresearchgate.net |
| Skeletal Manifestations | Posterior rib ossification gaps, scoliosis, narrow chest. nih.govresearchgate.net |
| Craniofacial Anomalies | Micrognathia, cleft palate, glossoptosis, malar hypoplasia. nih.govresearchgate.netbiorxiv.orgresearchgate.net |
| Underlying Mechanism | Reduced levels of functional SmB/B' protein leading to splicing defects. researchgate.net |
Note: This table summarizes key clinical and genetic findings related to CCMS and SNRPB mutations. nih.govresearchgate.netbiorxiv.orgresearchgate.net
Role in Spinal Muscular Atrophy (SMA) Pathogenesis via SMN Complex
SmB protein is also involved in the pathogenesis of Spinal Muscular Atrophy (SMA), a neurodegenerative disorder characterized by the loss of spinal motor neurons. researchgate.netnih.govmda.orgnih.gov SMA is primarily caused by insufficient levels of the Survival of Motor Neuron (SMN) protein, encoded by the SMN1 gene. mda.orgnih.govnih.govmysmateam.com The SMN protein is a core component of the SMN complex, a multiprotein complex essential for the assembly of spliceosomal snRNPs, including those containing SmB. nih.govwikipedia.orgjax.orgupenn.eduupenn.edunih.govpnas.org The SMN complex facilitates the assembly of the heptameric Sm ring, which includes SmB, onto the snRNAs. wikipedia.orgupenn.edunih.govgenenames.org
In SMA, reduced levels of functional SMN protein impair the biogenesis and assembly of snRNPs. researchgate.netnih.govnih.gov This deficiency in snRNP assembly, including those containing SmB, is believed to contribute to the selective vulnerability of motor neurons in SMA. researchgate.netnih.govnih.gov Studies have shown decreased nuclear levels of this compound in motor neurons of SMA mice models, correlating with the severity of the disease. researchgate.net The SMN complex directly interacts with Sm proteins, including SmB, and is crucial for their proper localization and function in snRNP assembly. upenn.edunih.govpnas.org Thus, the dysfunction of the SMN complex in SMA directly impacts the availability and function of SmB within snRNPs, contributing to the splicing defects that underlie the disease pathology. researchgate.netnih.govnih.gov
Data Table: Interaction and Dysfunction in SMA Pathogenesis
| Component | Role in SMN Complex/snRNP Assembly | Impact in SMA |
| SMN Protein | Core component of SMN complex, essential for snRNP assembly. nih.govupenn.edu | Reduced levels due to SMN1 mutations are the primary cause of SMA. mda.orgnih.gov |
| This compound | Core component of spliceosomal snRNPs (U1, U2, U4, U5). uniprot.orguniprot.orgabcam.com | Nuclear levels decreased in SMA motor neurons due to impaired assembly. researchgate.net |
| SMN Complex | Mediates assembly of Sm proteins onto snRNAs. wikipedia.orgupenn.edugenenames.org | Dysfunction leads to reduced snRNP biogenesis and splicing defects. nih.govnih.gov |
| Spliceosomal snRNPs | Essential for pre-mRNA splicing. wikipedia.org | Impaired assembly contributes to motor neuron dysfunction in SMA. researchgate.netnih.govnih.gov |
Note: This table illustrates the interconnected roles and dysfunction of SMN, SmB, and the SMN complex in the context of SMA. abcam.comresearchgate.netnih.govmda.orgnih.govnih.govwikipedia.orgupenn.edu
Biogenesis and Cellular Trafficking of Smb Containing Snrnps
Cytoplasmic Assembly Pathway of SmB-containing snRNPs
The initial stages of SmB-containing snRNP assembly take place in the cytoplasm. Following transcription in the nucleus, Sm-class snRNAs (U1, U2, U4, and U5) are exported to the cytoplasm. oup.com Here, they associate with a heptameric ring of common Sm proteins, including SmB, to form the snRNP core particle. oup.com This assembly is a highly regulated process that requires the involvement of specific protein complexes and chaperones.
Role of the Survival Motor Neuron (SMN) Complex in Sm Protein Loading
A key player in the cytoplasmic assembly of SmB-containing snRNPs is the Survival Motor Neuron (SMN) complex. nih.govnih.gov This large multiprotein complex, which includes SMN and several Gemin proteins (Gemin2-8), is essential for the in vivo assembly of Sm proteins onto snRNAs. pnas.orgportlandpress.com The SMN complex facilitates the formation of the heptameric Sm ring around the Sm-binding site on the snRNA. oup.comnih.govoup.com SMN binds directly to a subset of Sm proteins, including SmB, SmD1, and SmD3. nih.gov The methylation of specific arginine residues in the RG-rich domains of SmB, SmD1, and SmD3 by the methylosome complex (which includes PRMT5, MEP50, and pICln) significantly increases their affinity for SMN, thereby directing them to the SMN complex for assembly. oup.comnih.gov The SMN complex is associated with snRNPs throughout their cytoplasmic maturation, from binding newly exported snRNAs to forming a pre-import complex with snurportin1. nih.govresearchgate.net
Involvement of Chaperones and Accessory Factors in SmB Assembly
Beyond the SMN complex, other chaperones and accessory factors are involved in the efficient assembly of the SmB-containing core particle. The protein pICln, a component of the PRMT5 complex (methylosome), acts as an assembly chaperone by binding to Sm proteins and preventing their premature association with RNA or self-aggregation. researchgate.netresearchgate.net pICln forms subcomplexes with Sm proteins, such as a stable ring-shaped intermediate with SmD1, D2, E, F, and G (the 6S complex). researchgate.net The SMN complex then interacts with these Sm protein units, displaces pICln, and catalyzes the final ring closure on the snRNA, incorporating SmB and SmD3. researchgate.net Studies have also shown that Gemin3 and Gemin4, components of the SMN complex, are required for efficient Sm core assembly. pnas.org
Subcellular Localization and Dynamics of SmB Protein
The this compound exhibits dynamic localization within the cell, reflecting its involvement in different stages of snRNP biogenesis and function. While SmB is a core component of snRNPs that primarily function in the nucleus, it is also found in the cytoplasm during the assembly process and in specific cytoplasmic structures. researchgate.netresearchgate.netmolbiolcell.orgnih.govtandfonline.combiorxiv.orgoup.com
Nuclear Localization and Concentration in Nuclear Speckles
Following cytoplasmic assembly and nuclear import, mature SmB-containing snRNPs primarily localize to the nucleus. researchgate.netmolbiolcell.orgnih.gov Within the nucleus, a significant concentration of SmB is found in nuclear speckles, also known as interchromatin granule clusters. researchgate.netmolbiolcell.orgnih.gov Nuclear speckles are dynamic structures enriched in splicing factors, including snRNPs, and are considered storage or assembly sites for splicing machinery components. molbiolcell.orgportlandpress.com SmB's presence in speckles is consistent with its role as a core snRNP protein involved in pre-mRNA splicing. molbiolcell.orgoup.com
Transient Accumulation in Cajal Bodies during snRNP Maturation
Newly assembled SmB-containing snRNPs, after being imported into the nucleus, transiently accumulate in Cajal bodies (CBs). nih.govnih.govtandfonline.combiologists.com CBs are nuclear organelles that serve as sites for the final maturation, assembly, and quality control of snRNPs before they are released into the nucleoplasm. oup.comresearchgate.netnih.gov The accumulation of SmB in CBs reflects this crucial maturation step. nih.gov Studies using fluorescently tagged SmB have shown its transient presence in CBs before relocating to nuclear speckles. biologists.comnih.gov The Sm core, including SmB, is essential for targeting snRNAs to Cajal bodies. oup.comresearchgate.net
Cytoplasmic SmB-Containing Vesicles and Trafficking in Neural Cells
In addition to its well-established nuclear roles, SmB has been observed in cytoplasmic structures, particularly in neural cells. Highly mobile punctate structures containing fluorescently tagged SmB have been identified in the neurites of human neuroblastoma cells. biologists.com These structures are suggested to represent SmB-containing trafficking vesicles. nih.govbiorxiv.orgbiologists.com These cytoplasmic SmB-containing vesicles are dependent on cellular levels of SMN and SmB for their morphology and mobility. nih.gov Evidence suggests these structures may be vesicular in nature, staining with lipophilic dyes and exhibiting a COPI vesicular appearance. nih.govbiorxiv.org SmB has been shown to interact with components of the molecular motor dynein and the coatomer complex (COPI), further supporting their role in microtubule-dependent transport in the cytoplasm. nih.govbiologists.comoup.com These cytoplasmic SmB-containing vesicles may play roles in snRNP biogenesis and potentially other diverse roles in cellular RNA metabolism, including mRNA localization in neural cells. nih.govnih.govbiorxiv.orgbiologists.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 160518 |
| SMN protein | 185570 |
| Gemin2 | 10135705 |
| Gemin3 | 10135706 |
| Gemin4 | 10135707 |
| Gemin5 | 10135708 |
| Gemin6 | 10135709 |
| Gemin7 | 10135710 |
| Gemin8 | 10135711 |
| pICln (CLNS1A) | 9942 |
| PRMT5 | 11064 |
| MEP50 (WDR77) | 517761 |
| Snurportin1 | 10135712 |
| Importin β | 3401047 |
| PHAX | 121253 |
| Coilin | 10135713 |
| Dynein | 10176801 |
| COPI (Coatomer) | 170716 |
| Neurochondrin (NCDN) | 124969 |
| SmD1 | 160519 |
| SmD2 | 160520 |
| SmD3 | 160521 |
| SmE | 160522 |
| SmF | 160523 |
| SmG | 160524 |
| U1 snRNA | 140441 |
| U2 snRNA | 140442 |
| U4 snRNA | 140443 |
| U5 snRNA | 140444 |
| U6 snRNA | 140445 |
| U1-70K protein | 10135714 |
| U1A protein | 10135715 |
| U1C protein | 10135716 |
| U2B" protein | 10135717 |
| U2A' protein | 10135718 |
| SC35 (SRSF2) | 6428 |
| SR34 (SRSF5) | 6430 |
| UPF3 | 84319 |
| XRN2 | 25861 |
| SMNΔ7 | 185571 |
| Neurochondrin (NCDN) | 124969 |
| SmN protein | 160525 |
Data Tables:
While no specific quantitative data tables were found that directly fit the format for interactive display based on the search results, the text provides detailed findings on protein interactions and localization. Here is a summary of key protein interactions and localizations mentioned in the text:
| Protein/Complex | Interacts with / Localizes to | Context / Role | Source Indices |
| This compound | SMN complex | Cytoplasmic snRNP assembly | 1, 11, 19, 21 |
| SmD1, SmD3 | Direct binding to SMN increased by methylation | 1 | |
| snRNAs (U1, U2, U4, U5) | Forms heptameric core ring | 5, 15, 29 | |
| Nuclear speckles | Steady-state nuclear localization | 2, 6, 14, 18 | |
| Cajal bodies | Transient nuclear accumulation during maturation | 2, 6, 7, 8, 10, 12, 14, 16, 18, 19, 20, 22 | |
| Cytoplasmic vesicles (neural cells) | Trafficking in neurites | 2, 12, 18, 22 | |
| Dynein, Coatomer (COPI) | Associated with cytoplasmic transport vesicles | 2, 18, 25 | |
| Neurochondrin (NCDN) | Interaction in cytoplasmic vesicles in neural cells | 18, 22 | |
| SMN complex | Sm proteins (SmB, SmD1, SmD3, etc.) | Catalyzes Sm ring assembly | 1, 5, 11, 16, 19, 21, 26 |
| snRNAs | Binds newly exported snRNAs | 1, 9, 19 | |
| Snurportin1, Importin β | Forms pre-import complex | 1, 9, 13 | |
| Gemin2-8, Unrip | Components of the complex | 11, 16, 26 | |
| Cajal bodies | Localization in nucleus | 16, 19, 20 | |
| Cytoplasmic vesicles (neural cells) | Co-localizes with SmB | 18, 22 | |
| pICln | Sm proteins (SmB, SmD1, SmD3, etc.) | Assembly chaperone, forms 6S complex | 21, 24 |
| PRMT5, MEP50 (Methylosome) | Component of the complex | 1, 24 | |
| Cajal Bodies | SmB-containing snRNPs | Site of transient accumulation and maturation | 2, 6, 7, 8, 10, 12, 14, 16, 18, 19, 20, 22 |
| Nuclear Speckles | Mature SmB-containing snRNPs | Steady-state nuclear localization | 2, 6, 14, 18, 20, 23 |
| Cytoplasmic Vesicles (Neural Cells) | This compound, SMN protein, Neurochondrin | Involved in trafficking in neurites | 2, 12, 18, 22, 25 |
This table summarizes the key interactions and localizations discussed, highlighting the central role of SmB in snRNP biogenesis and trafficking.
Localization in Chromatoid Bodies of Stem Cells
This compound has been shown to localize in chromatoid bodies of stem cells nih.govbiologists.comnih.govcore.ac.uk. Chromatoid bodies are cytoplasmic ribonucleoprotein granules found in the germline of many organisms and also in planarian neoblasts and neurons nih.govbiologists.comnih.govcore.ac.ukinstem.res.in. In planarian stem cells (neoblasts), Smed-SmB, an ortholog of mammalian SmB/B'/N, is essential for the organization of chromatoid bodies and is required for stem cell proliferation nih.govbiologists.comcore.ac.uk. Knockdown of Smed-SmB leads to a rapid disorganization of the chromatoid body and impaired post-transcriptional processing of transcripts, resulting in a severe failure of neoblast proliferation nih.govbiologists.comcore.ac.uk. This suggests that SmB is a crucial component of chromatoid bodies and is vital for proper RNA metabolism and stem cell function nih.govbiologists.comcore.ac.uk.
Planarian chromatoid bodies may be sites for piRNA processing and other RNA processing events, and SmB's localization there supports its role in these processes nih.gov. Symmetrical dimethylarginine (sDMA) modification, mediated by PRMT5, is found on chromatoid body components, and SmB has been shown to localize to these structures nih.govcore.ac.uk.
Nuclear Import Mechanisms of Mature SmB-containing snRNPs
Following cytoplasmic assembly of the Sm core, the partially assembled snRNP, containing SmB, is imported back into the nucleus rcsb.orgbiologists.com. The nuclear import of SmB-containing snRNPs is a crucial step for their maturation and function in splicing oup.comrcsb.orgbiologists.comembopress.orgbiologists.com. Both the assembled Sm core and the trimethylguanosine (m3G) cap of the snRNA contribute to the nuclear import signal oup.comembopress.orgbiologists.com.
Snurportin1 (SPN1) is a protein that recognizes the m3G cap and enhances the nuclear import of U snRNPs in mammals embopress.org. While the m3G cap is a key signal, the Sm ring itself also plays a role in nuclear import goettingen-research-online.de. Studies suggest a physical interaction between SmB and Cse1, a protein involved in nuclear re-import of snRNAs in yeast, indicating that the Sm ring is required for Cse1-mediated import goettingen-research-online.de.
Upon nuclear entry, snRNPs transiently accumulate in Cajal bodies (CBs) biologists.compnas.org. Coilin, a signature protein of Cajal bodies, has been proposed to mediate the release of the Sm cargo upon nuclear entry and to target snRNPs to CBs nih.gov. Coilin has been shown to associate with SmB and compete with SMN for SmB binding in vitro nih.gov. The interaction between SMN and coilin also contributes to the localization of SMN and Gemins to CBs pnas.org.
Mutations in SMN, such as the SMNΔex7 mutant associated with spinal muscular atrophy (SMA), disrupt the interaction between SMN and TGS1 (trimethylguanosine synthase 1), an enzyme involved in m3G cap formation, and lead to reduced nuclear accumulation of U snRNPs embopress.orgresearchgate.net. This highlights the importance of the SMN complex, and by extension SmB which is part of the complex, in generating the bipartite nuclear localization signal of snRNPs embopress.org.
Quality Control and Surveillance Pathways in SmB-containing snRNP Biogenesis
The biogenesis of snRNPs is subject to strict quality control and surveillance pathways to ensure the formation of functional spliceosomes oup.comgoettingen-research-online.debiorxiv.orgoup.combiologists.com. These checkpoints are located at various stages of the maturation pathway, in both the nucleus and the cytoplasm oup.com.
One critical quality control step occurs during the cytoplasmic assembly of the Sm core. The SMN complex prevents unproductive associations between Sm proteins and non-snRNAs oup.com. The PRMT5 complex also plays a role in pre-assembling Sm proteins into sub-complexes before their recruitment to the SMN complex for assembly onto the snRNA biorxiv.org. pICln binds to these Sm sub-complexes, preventing their non-specific assembly on RNA biorxiv.org.
Aberrant snRNAs or partially assembled snRNPs are detected and dealt with by surveillance mechanisms oup.comnih.govoup.com. For instance, U1 snRNA variants lacking the Sm-binding site or having defective regions are diverted from the normal biogenesis pathway and are subject to degradation oup.com. These defective snRNAs can accumulate in processing bodies (P-bodies) in an LSm1-dependent manner oup.com.
Studies have shown that snRNAs unable to acquire an Sm ring are unstable oup.com. Defective snRNAs without the Sm binding site can be uridylated at the 3' end and associate with the exoribonuclease DIS3L2 and LSm proteins, leading to their degradation oup.comresearchgate.net. There is also evidence of competition and compensation between DIS3L2 and the 5'->3' exoribonuclease XRN1 in the degradation of defective snRNAs oup.comresearchgate.net.
Cajal bodies also appear to play a role in the quality control of snRNP assembly and maturation nih.govbiologists.com. Partially assembled snRNPs are retained in Cajal bodies until their full maturation nih.gov. This retention mechanism helps ensure that only fully functional snRNPs are released for participation in splicing nih.gov. Depletion of SmB/B' can disrupt the targeting of snRNAs to Cajal bodies, further supporting the role of the Sm core in this quality control step nih.gov.
Functional Mechanisms of Smb Protein in Rna Processing
Essential Role in Pre-mRNA Splicing
The primary function of SmB lies in its integral role in pre-mRNA splicing. As a core component of the U-rich snRNPs (U1, U2, U4, and U5), SmB contributes to the formation of the spliceosome, the dynamic macromolecular complex responsible for catalyzing the splicing reaction. uniprot.orgabcam.comuniprot.orgebi.ac.uk SmB is present in key intermediate complexes of the spliceosome cycle, including the pre-catalytic spliceosome B complex and the activated spliceosome C complexes. abcam.comuniprot.org Its presence is fundamental for the structural integrity and proper assembly of these complexes, which is a prerequisite for efficient intron removal.
While SmB is significantly involved in the regulation of alternative splicing, its role as a core component of the spliceosome implies a fundamental contribution to constitutive splicing as well. Constitutive splicing refers to the standard removal of all introns from a pre-mRNA, leading to a single mRNA isoform. Although studies on SmB/B' depletion show relatively minor effects on constitutive exon splicing levels compared to alternative splicing, the protein's essential presence in the core spliceosomal machinery underscores its necessity for the basic splicing process to occur. nih.govnih.govbiorxiv.org
Beyond its foundational role in constitutive splicing, SmB/B' actively participates in the regulation of alternative splicing, a mechanism that generates multiple mRNA isoforms from a single gene. nih.govnih.govaging-us.com Research has shown that SmB/B' can even autoregulate its own expression through alternative splicing, promoting the inclusion of a specific exon in its pre-mRNA that leads to transcript degradation via nonsense-mediated mRNA decay (NMD). nih.govnih.gov Depletion of SmB/B' has a pronounced impact on alternative splicing, significantly reducing the inclusion levels of hundreds of alternative exons. nih.govnih.gov These affected exons are frequently found in genes encoding other factors involved in RNA processing and binding, suggesting a broader network of regulation orchestrated, in part, by SmB/B'. nih.govnih.gov This demonstrates that core spliceosomal proteins like SmB/B' are not merely passive participants but can actively influence splice site selection. nih.govbiorxiv.org
Experimental depletion of SmB/B' has provided significant insights into its regulatory functions in alternative splicing. Studies in human cells have shown that SmB/B' knockdown leads to a substantial increase in the skipping of alternative exons. For instance, one study reported that 18% of analyzed alternative exons showed at least a 10% increase in skipping upon SmB/B' depletion, while only a small fraction (0.8%) showed increased inclusion. nih.gov Furthermore, SmB deficiency has been demonstrated to decrease the efficiency of exon inclusion in specific genes, such as exon 7 in both SMN1 and SMN2 mRNAs. nih.gov Impairment of snRNP biogenesis through SmB knockdown also leads to robust skipping of exons in other transcripts, including Mdm2 exon 3 and Mdm4 exon 7. researchgate.netscispace.com
Here is a table summarizing the observed effects of SmB depletion on specific alternative splicing events:
| Gene | Exon Affected | Effect of SmB Depletion | Reference |
| SNRPB | Alternative exon (autoregulation) | Increased skipping (leads to NMD) | nih.govnih.gov |
| SMN1 | Exon 7 | Decreased inclusion | nih.gov |
| SMN2 | Exon 7 | Decreased inclusion | nih.gov |
| Mdm2 | Exon 3 | Increased skipping | researchgate.netscispace.com |
| Mdm4 | Exon 7 | Increased skipping | researchgate.netscispace.com |
| Hundreds of other genes | Various alternative exons | Reduced inclusion levels | nih.govnih.gov |
Participation in Small Nuclear Ribonucleoprotein (snRNP) Stability and Function
SmB is a central component in the formation and maintenance of functional snRNPs. Along with other Sm proteins, it forms the stable core structure that is essential for snRNP function within the spliceosome. abcam.com The assembly of this Sm core is a crucial step in the biogenesis pathway of most snRNPs. nih.govbiologists.com
The formation of the Sm core, involving SmB, is vital for the stability of the snRNA component of the snRNP. nih.govoup.com SmB protein contributes to maintaining RNA integrity, which is important for proper cellular function. abcam.com Depletion of SmB/B' leads to reduced levels of snRNPs, indicating its importance in either the assembly or stability of these complexes, which in turn affects the levels of the associated snRNAs. nih.govnih.gov Studies on SMN deficiency, which impacts snRNP assembly involving SmB, have also shown a decrease in spliceosomal snRNA levels. uniprot.org However, the relationship between SmB and snRNA levels can be complex and context-dependent, as some experiments involving SmB knockdown did not show a decrease in bulk U snRNA levels. biologists.com In some organisms, like Trypanosoma brucei, specific variations in the Sm core composition involving SmB can influence the integrity of particular snRNAs, such as U4 snRNA. asm.orgasm.orgnih.gov
Involvement in Other RNA Processing Pathways
While primarily known for its role in major spliceosome-mediated splicing, SmB is also involved in other RNA processing pathways. It is a component of the minor spliceosome, which is responsible for the splicing of a specific class of introns known as U12-type introns. abcam.comuniprot.org Additionally, SmB is part of the U7 snRNP, a complex involved in the 3'-end processing of histone pre-mRNAs. abcam.comuniprot.orgoup.com This indicates that SmB's function extends beyond the removal of introns in typical protein-coding genes to include the processing of other important RNA molecules. SmB is also found within the SMN-Sm complex, which is directly involved in catalyzing the assembly of the core snRNP structure. uniprot.org In non-mammalian systems, such as planarians, SmB has been found to be essential for the organization of the chromatoid body, a cytoplasmic ribonucleoprotein complex implicated in various aspects of RNA metabolism. nih.gov
Role in Histone Pre-mRNA 3'-End Processing via U7 snRNP
SmB is an integral component of the U7 snRNP, a specialized snRNP crucial for the 3'-end processing of histone pre-mRNAs prospecbio.comuniprot.orgoup.com. Unlike the spliceosomal snRNPs, the U7 snRNP contains a unique heptameric Sm ring where Lsm10 and Lsm11 replace the spliceosomal SmD1 and SmD2 proteins oup.comnih.govnih.govbiorxiv.org. The remaining five subunits, including SmB, SmD3, SmE, SmF, and SmG, are shared with the spliceosomal snRNPs oup.combiorxiv.org.
The U7 snRNP is guided to the histone pre-mRNA by base-pairing between the U7 snRNA and a conserved sequence downstream of the cleavage site called the histone downstream element (HDE) oup.com. SmB, along with SmD3 and Lsm10, is thought to interact with the region between the cleavage site and the U7-binding site on the histone pre-mRNA unc.edu. These interactions likely help to rigidify the substrate and function as a molecular ruler, precisely determining the site of cleavage unc.edu.
Efficient 3'-end processing of histone pre-mRNA also requires the Stem-Loop Binding Protein (SLBP), which binds to a conserved stem-loop structure upstream of the cleavage site oup.comnih.gov. SLBP interacts with components of the U7 snRNP, likely the FLASH/Lsm11 complex, and this interaction helps to anchor the U7 snRNP onto the histone pre-mRNA, stabilizing the complex required for processing oup.comnih.gov. Studies have shown that SLBP stabilizes the interaction of histone pre-mRNA with U7 snRNP nih.gov.
Research findings indicate that the U7-specific Sm ring, including SmB, assembles efficiently in vitro on a spliceosomal Sm site, but the resulting engineered U7 snRNP is functionally impaired oup.com. This highlights the importance of the unique composition of the U7 Sm ring for its specific function in histone pre-mRNA processing oup.com.
Data regarding the composition of the U7 snRNP core complex includes SmB, SmD3, SmE, SmF, SmG, Lsm10, and Lsm11, notably lacking SmD1 and SmD2 which are present in canonical spliceosomal snRNPs uniprot.orgoup.comnih.govbiorxiv.org.
This compound's Broader Contributions to Gene Expression Regulation
Beyond its well-defined roles in splicing and histone pre-mRNA processing, this compound contributes more broadly to the regulation of gene expression. As a core component of multiple snRNPs (U1, U2, U4, U5), SmB is fundamental to the spliceosome-mediated removal of introns from pre-mRNAs, a critical step in producing mature mRNA for protein synthesis abcam.comprospecbio.comuniprot.org. The accurate function of these proteins within the splicing pathway ensures the production of correct protein variants essential for cell survival and adaptation abcam.com.
SmB is involved in the assembly and stabilization of snRNPs within the spliceosome complex abcam.com. The assembly of spliceosomal snRNPs, including the formation of the Sm ring involving SmB, is a multi-step process mediated by complexes like the Survival of Motor Neuron (SMN) complex uniprot.orgbiorxiv.orgbiorxiv.org. The SMN-Sm complex, containing SMN1, GEMIN2-8, STRAP, and the Sm proteins (including SmB), catalyzes the assembly of core snRNPs uniprot.org.
Studies in Trypanosoma brucei have indicated that SmB, along with other Sm proteins, is a crucial part of the trans-splicing machinery, a process where a common spliced leader RNA is added to the 5' end of mRNAs researchgate.net. Depletion of factors associated with SmB in trypanosomes has shown changes in the levels of hundreds of mRNAs, suggesting a role in regulating a subset of mRNAs and potentially influencing mRNA stability and translation researchgate.net.
While SmB is generally considered a ubiquitously expressed core spliceosomal protein, studies have shown that its expression pattern can be spatiotemporally regulated during embryogenesis in organisms like chick and mouse, despite the ubiquitous requirement for splicing nih.gov. However, this expression pattern does not always strictly correlate with the presentation of phenotypes associated with mutations in the SNRPB gene, such as cerebro-costo-mandibular syndrome (CCMS) nih.gov.
Research involving the tissue-specific SmN protein, which is closely related to SmB, has revealed differential distribution patterns of SmB and SmN in different snRNP particles and cell types nih.govoup.comnih.gov. While SmB is present in both U1 and U2 snRNPs, SmN expressed at low levels is primarily found in U2 snRNP and excluded from U1 snRNP nih.govoup.com. At high expression levels, SmN can incorporate into both U1 and U2 snRNPs and replace SmB, suggesting a potential interplay between these related proteins in snRNP composition and function nih.govoup.com.
Disruptions in SmB function can potentially lead to aberrant gene expression patterns vulcanchem.com. For instance, dysfunction in snRNP assembly due to mutations in related proteins like SMN1 can lead to diseases such as spinal muscular atrophy (SMA) abcam.com. Autoimmune reactions targeting snRNPs, including SmB, are also associated with conditions like systemic lupus erythematosus (SLE) abcam.com.
The involvement of SmB in various snRNPs and its participation in both major and minor splicing pathways, as well as specialized processes like histone pre-mRNA processing, underscore its fundamental and multifaceted contributions to the regulation of gene expression at the post-transcriptional level abcam.comuniprot.org.
Here is a summary of this compound's interactions and roles:
| Interaction/Complex | Role | Associated snRNPs/Processes |
| Spliceosome | Core component, essential for pre-mRNA splicing | U1, U2, U4, U5 snRNPs, Major and Minor Splicing |
| U7 snRNP | Component of the Sm ring, involved in 3'-end processing | Histone pre-mRNA processing |
| SMN-Sm complex | Catalyzes core snRNP assembly | U1, U2, U4, U5, U7 snRNPs |
| Histone pre-mRNA complex | Interacts with pre-mRNA, potentially as a molecular ruler | Histone pre-mRNA processing |
| SLBP | Interaction stabilizes U7 snRNP binding to histone pre-mRNA | Histone pre-mRNA processing |
| PRMT5 | Involved in symmetric arginine dimethylation of SmB | snRNP assembly |
| SmN protein | Related protein with differential distribution in snRNPs | U1, U2 snRNPs |
| Trypanosoma brucei factors | Involved in trans-splicing and regulation of mRNA levels | Trans-splicing |
Regulation of Smb Protein Activity and Levels
Autoregulation of SmB/B' Expression via Alternative Splicing and Nonsense-Mediated mRNA Decay (NMD)
SmB/B' protein expression is subject to homeostatic autoregulation involving alternative splicing coupled with nonsense-mediated mRNA decay (AS-NMD). This mechanism allows the cell to control the protein's own abundance. The SNRPB gene, which encodes SmB/B', contains a highly conserved alternative exon. Inclusion of this specific exon during alternative splicing introduces a premature termination codon (PTC) into the mRNA transcript. nih.govntu.edu.sgresearchgate.netnih.gov Transcripts containing a PTC are recognized and degraded by the NMD pathway, thereby preventing the production of functional protein from these transcripts. nih.govntu.edu.sgnih.govmdpi.combac-lac.gc.ca
Studies have shown that the levels of SmB/B' protein influence the splicing outcome of its own pre-mRNA. Depletion of SmB/B' in human cells leads to increased skipping of the NMD-inducing alternative exon, resulting in a higher proportion of productive mRNA isoforms that can be translated into functional protein. nih.govmdpi.com Conversely, overexpression of SmB/B' results in a higher fraction of transcripts that include the alternative exon and are consequently targeted for NMD. researchgate.netnih.govmdpi.com This negative feedback loop ensures that SmB/B' protein levels are maintained within a specific range necessary for proper spliceosomal function. nih.govmit.edu This autoregulatory mechanism is considered a tool for controlling the ratio of productive to unproductive mRNA isoforms. mdpi.com
This autoregulation through AS-NMD is not unique to SmB/B' and has been observed in other RNA-binding proteins, including various splicing factors, highlighting its importance in maintaining the homeostasis of the splicing machinery. ntu.edu.sgmdpi.commit.eduresearchgate.net The regulation of SmB/B' via AS-NMD appears to depend on a suboptimal 5' splice site associated with the PTC-introducing exon and may be controlled by changes in the level of U1 snRNP as a consequence of SmB/B' depletion. nih.gov
Post-Translational Modifications and their Functional Consequences
Post-translational modifications (PTMs) are crucial mechanisms that increase the functional diversity of proteins by altering their structure, activity, localization, and interactions with other molecules. thermofisher.comwikipedia.org SmB protein undergoes several PTMs, with arginine methylation being a particularly well-studied modification that impacts its function and interaction with other proteins involved in snRNP assembly. biologists.comnih.govresearchgate.netbiorxiv.orgportlandpress.com
Arginine Methylation of this compound
Arginine methylation is a prevalent PTM catalyzed by protein arginine methyltransferases (PRMTs). portlandpress.com SmB, along with other Sm proteins like SmD1 and SmD3, contains C-terminal arginine-glycine (RG) rich motifs that are subject to methylation. biologists.comnih.govportlandpress.com This modification primarily occurs in the cytoplasm. biologists.com In human cells, symmetric dimethylation (sDMA) of Sm proteins is carried out by type II PRMTs, specifically PRMT5 and PRMT7. biologists.comnih.gov PRMT5, in complex with cofactors like pICln and MEP50, is a key enzyme responsible for the sDMA of SmB. biorxiv.orgportlandpress.comfrontiersin.org This methylation involves the transfer of methyl groups from S-adenosyl methionine (SAM) to the guanidino nitrogen of arginine residues. portlandpress.com
Research in Drosophila has also identified PRMT5 (known as Capsuléen or csul) and PRMT7 (known as Dart7) as methyltransferases responsible for Sm protein methylation. biologists.comnih.gov While Sm proteins are sDMA modified by these enzymes in Drosophila, the requirement for this modification in snRNP assembly appears to differ compared to mammalian cells. nih.govnih.gov
Impact of Methylation on SmB-Protein Interactions and snRNP Assembly
Arginine methylation, particularly sDMA, of the RG-rich tails of Sm proteins, including SmB, plays a significant role in their interaction with the Survival Motor Neuron (SMN) complex. biologists.comnih.govportlandpress.comnih.govoup.comembopress.org The SMN complex is essential for the assembly of Sm proteins onto snRNAs to form functional snRNPs. nih.govoup.comnih.govplos.org The Tudor domain of the SMN protein specifically recognizes and binds to the sDMA-modified arginine residues in the Sm proteins. nih.govportlandpress.com This interaction is crucial for the efficient recruitment of Sm proteins to the SMN complex and subsequent snRNP assembly in human cells. biologists.comnih.govnih.gov Loss of arginine methylation in human cells interferes with the ability of the SMN complex to efficiently recognize Sm proteins. biologists.com
Studies using inhibitors or depletion of PRMT5 have shown that a lack of arginine methylation on SmB and other Sm proteins can lead to defects in snRNP assembly in mammalian systems. biologists.comnih.govfrontiersin.org For instance, inhibition of methylation can abolish the formation of Cajal bodies, nuclear structures where snRNP assembly and maturation occur. frontiersin.org
However, the requirement for Sm protein methylation in snRNP assembly appears to vary across organisms. In Drosophila, while Sm proteins are methylated, this modification does not seem to be strictly required for snRNP assembly and biogenesis under normal conditions. biologists.comnih.govnih.govdntb.gov.ua Flies expressing a modified isoform of SmD1 that cannot be sDMA modified were viable and showed no defects in snRNP assembly assays. biologists.comnih.govdntb.gov.ua Despite this, Drosophila PRMT5 is required for viability when SMN levels are limiting, suggesting a context-dependent role for methylation. nih.govnih.gov
Beyond snRNP assembly, arginine methylation of SmB has been shown to be essential for other processes, such as the subcellular localization of SmB. biologists.comnih.gov In Drosophila oogenesis, methylation of specific arginine residues in SmB is required for its accumulation at the posterior pole and is crucial for germ cell formation, migration, and differentiation. biologists.comnih.gov This highlights that arginine methylation can direct the subcellular localization of SmB and contribute to specific developmental processes. biologists.com
Influence of Related Proteins (e.g., SmN) on SmB Expression and Incorporation into snRNPs
SmN protein is a tissue-specific component of snRNPs that is closely related to the ubiquitously expressed this compound. oup.comnih.gov SmN is primarily expressed in the brain and heart. nih.gov The presence and levels of SmN can influence the incorporation of SmB into different snRNP particles.
Studies comparing the distribution of SmB and SmN in different cell lines and tissues have shown differential association patterns with snRNP particles. In cell lines expressing low to intermediate levels of SmN, SmN is found in U2 snRNPs but is excluded from U1 snRNPs, whereas SmB is present in both U1 and U2 snRNPs. oup.comnih.gov However, in cells artificially expressing high levels of SmN, or in tissues like the adult rat brain where SmN expression is naturally high relative to SmB, SmN is found in both U1 and U2 snRNPs and can replace SmB within these particles. oup.comnih.gov
This suggests that the pre-U1 snRNP particle may have a lower affinity for SmN compared to SmB. oup.comnih.gov Consequently, at low expression levels, SmN preferentially incorporates into U2 snRNPs, but at high levels, it can incorporate into both U1 and U2 snRNPs, potentially influencing the composition and function of snRNPs by competing with or replacing SmB. oup.comnih.gov This differential incorporation based on expression levels suggests a mechanism by which tissue-specific expression of SmN could modulate splicing pathways by altering the core protein composition of snRNPs. oup.comnih.gov Furthermore, the related tissue-restricted Sm protein SmN has been shown to cross-regulate SmB/B'. nih.gov
Smb Protein in Cellular Physiology and Pathological Mechanisms
Molecular Pathology of SmB Dysfunction in Human Disease
Molecular Mechanisms of Aberrant Splicing and Transcriptome Perturbation in Disease
SmB protein, encoded by the SNRPB gene, is a core component of the spliceosomal machinery, playing a crucial role in pre-mRNA splicing. researchgate.netabcam.comgenecards.org Aberrant splicing, often linked to dysfunction or mutations in spliceosomal components like SmB, can lead to significant transcriptome perturbations and contribute to the pathogenesis of various diseases. researchgate.netnih.govmdpi.com
SmB, along with other Sm proteins, forms a stable core structure essential for the function of U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome. abcam.comgenecards.orguniprot.orgebi.ac.uk These snRNPs are critical for recognizing splice sites and facilitating the removal of introns from pre-mRNA. abcam.comnih.gov Disruptions in the assembly or function of these snRNPs due to issues with SmB can lead to errors in splicing, including exon skipping, intron retention, and the use of cryptic splice sites. nih.govmdpi.combiologists.com
One notable example of a disease linked to SNRPB mutations and subsequent aberrant splicing is Cerebro-Costo-Mandibular Syndrome (CCMS). researchgate.netebi.ac.ukbiologists.comembopress.orgnih.gov CCMS is a developmental disorder characterized by skeletal abnormalities, micrognathia, and rib defects. researchgate.netbiologists.comembopress.orgnih.gov Studies have identified heterozygous variants in the SNRPB gene in CCMS patients. researchgate.netnih.gov These mutations can lead to reduced expression levels of functional SmB/B' proteins. researchgate.net Mechanistically, SNRPB mutations in CCMS have been shown to enhance the inclusion of a premature termination codon (PTC)-introducing alternative exon in a specific SNRPB transcript (transcript 3), leading to its degradation via nonsense-mediated mRNA decay. nih.gov This disruption in SNRPB expression perturbs the splicing machinery.
Research in mouse models heterozygous for Snrpb has demonstrated that disrupted splicing is a major driver of abnormalities. biologists.com RNA sequencing analysis of mutant heads revealed increased exon skipping and intron retention. biologists.com This aberrant splicing affected genes important for craniofacial development, including disruption in the expression of Shh and Fgf8. biologists.com Furthermore, loss of SNRPB function has been linked to perturbations in endoplasmic reticulum (ER) homeostasis and the trafficking of type-I collagen, contributing to the bone defects seen in CCMS. researchgate.netembopress.org This occurs, in part, through the misregulation of splicing of components of the ER export machinery, such as Sec16A. researchgate.netembopress.org
Aberrant splicing mediated by spliceosomal dysfunction, including that involving SmB, has also been implicated in neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.govistis.sh.cncsu.edu.auscienceopen.com In AD, spliceosomal proteins, including SmB, can aberrantly aggregate and mislocalize. nih.govnih.govcsu.edu.auscienceopen.com Studies in Drosophila models have shown that loss of function in SmB causes decreased survival, progressive locomotor impairment, and neuronal loss, independent of Tau toxicity. nih.govnih.gov RNA sequencing of SmB mutant flies revealed a profile of mRNA splicing errors similar to that seen in Tau transgenic flies, including intron retention and non-annotated cryptic splice junctions. nih.govnih.gov These findings suggest that spliceosome disruption and the resulting transcriptome perturbation are involved in Tau-mediated neurodegeneration in AD. nih.govnih.gov
In the context of cancer, aberrant splicing regulated by factors including SmB can contribute to disease progression. nih.gov For instance, SNRPB has been shown to promote the formation of specific splice variants, such as AKT3-204 and LDHA-220, which activate pathways like the Akt pathway and aerobic glycolysis in hepatocellular carcinoma (HCC) cells. researchgate.net This highlights how altered splicing mediated by SmB can lead to metabolic reprogramming and promote cancer progression. researchgate.net
The molecular mechanisms by which SmB contributes to aberrant splicing in disease involve its essential role in snRNP assembly and spliceosome dynamics. As a core component of the Sm ring, SmB is crucial for the interaction between Sm proteins and snRNA during snRNP biogenesis. nih.gov Deficiency or dysfunction of SmB can lead to reduced levels of functional snRNPs, impacting tissue-specific alternative splicing and resulting in altered transcriptomes. nih.govresearchgate.net
The following table summarizes some key findings related to SmB and aberrant splicing in disease:
| Disease | Associated SmB/SNRPB Alteration | Observed Splicing Defects | Transcriptome Perturbation Examples | References |
| Cerebro-Costo-Mandibular Syndrome | Heterozygous mutations in SNRPB, reduced functional protein levels | Increased inclusion of PTC-introducing exon, exon skipping, intron retention | Disrupted expression of craniofacial development genes (Shh, Fgf8), misregulation of Sec16A splicing | researchgate.netbiologists.comembopress.orgnih.gov |
| Alzheimer's Disease | Loss of function (in model organisms), aberrant aggregation/mislocalization | Intron retention, cryptic splice junctions | Altered mRNA splicing profile | nih.govnih.govistis.sh.cn |
| Hepatocellular Carcinoma | Implicated in promoting specific splice variants | Promotion of specific splice variants (AKT3-204, LDHA-220) | Activation of Akt pathway and aerobic glycolysis | researchgate.net |
| Spinal Muscular Atrophy | Decreased nuclear levels of SmB (in motor neurons) | Alteration of alternative splicing, U12-intron retention | Tissue-specific snRNP biogenesis defects | nih.govresearchgate.net |
These findings underscore the critical role of SmB in maintaining splicing fidelity and transcriptome integrity. Perturbations in SmB function through genetic mutations or other mechanisms can lead to widespread splicing errors, affecting the expression of numerous genes and contributing to the complex molecular pathology of various diseases.
Advanced Research Methodologies for Investigating Smb Protein
Biochemical and Biophysical Approaches
The intricate network of interactions involving the SmB protein necessitates the use of sophisticated research methodologies to elucidate its function and role in cellular processes. Biochemical and biophysical approaches are paramount in dissecting these molecular relationships.
Protein-Protein Interaction Analysis Techniques
Understanding the proteins that associate with SmB is crucial for deciphering its function within the spliceosome and other cellular machinery. Several powerful techniques are employed to identify and characterize these interactions.
Affinity purification coupled with mass spectrometry (AP-MS) is a robust method for identifying protein interaction partners. thermofisher.comebi.ac.uknih.gov This technique involves using a "bait" protein, in this case, SmB, to pull its interacting partners ("prey") out of a complex mixture like a cell lysate. ebi.ac.ukcmpcollege.ac.in The entire complex is then analyzed by mass spectrometry to identify the constituent proteins. sigmaaldrich.com
A powerful quantitative proteomics approach often combined with AP-MS is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). creative-proteomics.comgbiosciences.com In SILAC, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. gbiosciences.com This allows for the direct comparison of protein abundances between different experimental conditions. For instance, researchers can compare the proteins that interact with a tagged this compound under different cellular states. biologists.comrupress.org
In a notable study, time-resolved quantitative proteomics using SILAC was employed to distinguish proteins that associate with newly assembled versus mature splicing snRNPs containing SmB. biologists.comnih.gov This approach revealed that dynein heavy chain and subunits of the coatomer complex preferentially interact with newly expressed SmB, suggesting a role in the trafficking of snRNP components. biologists.com
Table 1: Selected Proteins Identified as Interacting with YFP-SmB using Quantitative AP/MS
| Protein | Function | Association with SmB |
| Dynein heavy chain (DYNHCI) | Molecular motor involved in transport along microtubules | Preferentially associated with newly expressed SmB biologists.com |
| γCOP | Subunit of the COPI-trafficking vesicle coatomer complex | Preferentially associated with newly expressed SmB biologists.com |
| βCOP | Subunit of the COPI-trafficking vesicle coatomer complex | Preferentially associated with newly expressed SmB biologists.com |
| SMN | Survival of motor neuron protein, key for snRNP assembly | Core member of the SMN protein complex rupress.org |
| Gemins 2-8 | Core members of the SMN protein complex | Readily identified with the SMN complex rupress.org |
This table is based on data from a quantitative AP/MS experiment and illustrates proteins found to interact with SmB.
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment. cmpcollege.ac.increative-proteomics.com An antibody specific to SmB is used to precipitate SmB from a cell lysate. Any proteins that are bound to SmB will also be pulled down and can then be identified by methods like Western blotting. cmpcollege.ac.increative-proteomics.com This method is crucial for validating interactions discovered through large-scale proteomic screens. github.io
Pull-down assays are similar to Co-IP but often utilize a tagged "bait" protein that is expressed in cells. cmpcollege.ac.insigmaaldrich.com The tag allows for the specific capture of the bait protein and its interacting partners. nih.gov For instance, a GST-tagged this compound could be used to "pull down" interacting proteins from a cell extract. creative-proteomics.com
The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering binary protein-protein interactions. nih.govnih.gov The system is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). youtube.com In a Y2H screen, the this compound would be fused to the DBD, creating the "bait." A library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes. nih.govyoutube.com This technique has been instrumental in identifying interactions within the Sm core complex itself, including interactions involving SmB/B'. thebiogrid.orgresearchgate.net
Many protein-protein interactions are transient and may not be stable enough to be captured by methods like Co-IP or pull-down assays. creative-proteomics.comtechnologynetworks.com Chemical crosslinking can be used to covalently stabilize these weak or transient interactions. thermofisher.com Crosslinking reagents contain reactive groups that can form covalent bonds between interacting proteins, effectively trapping them as a complex. technologynetworks.com
Label transfer is a more sophisticated technique that builds upon crosslinking. thermofisher.comnih.gov In this method, a "bait" protein like SmB is modified with a reagent that contains a detectable label (like biotin) and a photoreactive crosslinking group. thermofisher.com When the bait protein interacts with a "prey" protein, the complex is exposed to UV light, which activates the crosslinker and covalently attaches it to the prey. The linker is then cleaved, transferring the label to the interacting protein, which can then be identified. thermofisher.comnih.gov This method is particularly useful for identifying immediate neighbors of SmB within a complex. creative-proteomics.com
Protein-RNA Interaction Profiling
SmB is a core component of snRNPs, where it directly or indirectly interacts with small nuclear RNAs (snRNAs). biologists.com Identifying the specific RNA molecules that bind to SmB is essential for understanding its role in pre-mRNA splicing and other RNA processing events.
Several high-throughput sequencing-based methods have been developed to map protein-RNA interactions on a transcriptome-wide scale. nih.govmdpi.comresearchgate.net Techniques like RNA immunoprecipitation (RIP) and crosslinking and immunoprecipitation (CLIP) are powerful tools for this purpose. mdpi.com In these methods, an antibody against SmB is used to immunoprecipitate SmB-RNA complexes from cell lysates. nih.govmdpi.com The associated RNA is then purified and identified, often by sequencing. UV crosslinking is frequently used in CLIP to create a covalent bond between the protein and its bound RNA, allowing for more stringent purification conditions. nih.govmdpi.com These approaches can provide a comprehensive catalog of the RNAs that interact with SmB in vivo. nih.govthermofisher.com
Structural Determination Techniques
Understanding the function of SmB requires atomic-level visualization of its structure, both as an individual component and within the context of the massive, dynamic spliceosome. X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy have each provided critical and complementary insights.
X-ray Crystallography of SmB-containing Complexes
X-ray crystallography is a technique that provides high-resolution, three-dimensional structures of molecules that can be crystallized. thermofisher.com For proteins, it reveals the precise arrangement of atoms, offering detailed insights into protein folds, active sites, and interaction interfaces.
Crystallography has been fundamental to understanding the basic architecture of the Sm core. While crystallizing the entire spliceosome is not feasible due to its size and flexibility, structures of its core components have been solved. The crystal structure of the SmB-SmD3 dimer was one of the first to reveal the canonical Sm fold, which consists of an N-terminal α-helix followed by a strongly bent, five-stranded antiparallel β-sheet. karger.com
Later, the crystal structure of the entire human U1 snRNP core domain at 4.4 Å resolution, and the U4 snRNP core at 3.6 Å, provided a detailed picture of how the heptameric ring of seven Sm proteins (including SmB) assembles around the U-rich Sm site of the snRNA. pnas.orgnih.gov These structures show that each Sm protein recognizes one nucleotide of the RNA and that terminal extensions from proteins like SmB/B' help to scaffold the surrounding RNA architecture. pnas.org
| Complex | Resolution | Key Structural Insights | PDB ID | Reference |
|---|---|---|---|---|
| Human SmB-SmD3 dimer | 2.0 Å | Revealed the canonical Sm domain fold and the dimerization interface. | 1D3B | karger.comnih.gov |
| Human U1 snRNP | 4.4 Å | Showed the heptameric Sm ring organization and how it binds the Sm site RNA; revealed the role of SmB/B' extensions in supporting RNA structure. | 3PGW | pnas.org |
| Human U4 snRNP core domain | 3.6 Å | Detailed the one-to-one interaction of each Sm protein with a nucleotide of the Sm site heptad (AUUUUUG). | 4WZJ | nih.govresearchgate.net |
| Archaeal Sm1 protein complex with RNA | 2.8 Å | Demonstrated the evolutionary conservation of the heptameric ring architecture and the mode of RNA binding inside the central cavity. | 1I8F | ptglab.com |
Cryo-Electron Microscopy (Cryo-EM) for Spliceosomal Architecture
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of near-atomic resolution structures of large and dynamic macromolecular complexes that are difficult or impossible to crystallize. oup.com This technique has provided a gallery of "snapshots" of the spliceosome captured in different functional states.
In these structures, the this compound is visualized as part of the Sm core, which forms a stable doughnut-shaped ring at the heart of the U1, U2, U4, and U5 snRNPs. High-resolution cryo-EM maps of the human spliceosome in the pre-catalytic B complex, the catalytic C and C* complexes, and the post-catalytic P complex all clearly resolve the Sm ring as a central organizational hub. biologists.comresearchgate.netnih.govcuny.edu These structures reveal how the Sm core is positioned relative to other spliceosomal proteins and the pre-mRNA substrate, and how its associated snRNAs are presented to the catalytic center. For example, cryo-EM structures of the human B complex show the SmB-containing U5 snRNP core as part of the main body of the spliceosome, which associates with the U2 snRNP-containing head. biologists.commicroscopist.co.uk The remarkable progress in cryo-EM has thus placed the this compound within the broader architectural and functional context of the entire splicing machinery.
| Spliceosome State | Resolution | Key Architectural Insights for SmB/Sm Core | PDB ID | Reference |
|---|---|---|---|---|
| Pre-catalytic B complex | 3.8 Å | Shows the Sm core within the U4/U6.U5 tri-snRNP main body and its connection to the U2 snRNP head. | 6AHD | microscopist.co.uk |
| Catalytic C* complex | 3.6 Å | Visualizes the Sm core's position relative to the catalytically active RNA center just prior to exon ligation. | 5XJC | nih.gov |
| Post-catalytic P complex | 3.0 Å | Details the arrangement of the Sm core after catalysis, with the ligated exon still anchored to the U5 snRNA. | 6G90 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of proteins in solution. rutgers.eduelifesciences.org Unlike crystallography and cryo-EM, which provide largely static pictures, NMR can probe protein motions across a vast range of timescales, from fast (picosecond-nanosecond) bond vibrations to slow (millisecond-second) conformational changes. researchgate.netlongdom.org
While the large size of the spliceosome makes it challenging for conventional NMR analysis, the technique is ideal for studying intrinsically disordered regions of proteins, which are often invisible in high-resolution cryo-EM or crystal structures. rutgers.edu The this compound possesses a long, proline-rich, and intrinsically disordered C-terminal tail. biorxiv.org
NMR spectroscopy has been instrumental in characterizing the interaction between this flexible SmB tail and regulatory proteins. A key study used NMR to solve the structure of the OCRE domain of the splicing regulator RBM5 in complex with a peptide from the C-terminal tail of SmN (a close homolog of SmB). biorxiv.org The study revealed that the disordered proline-rich motif of SmN/B adopts a specific poly-proline II helical conformation upon binding to a groove on the RBM5 OCRE domain. This provides crucial insight into how the dynamic, flexible tail of SmB can mediate specific protein-protein interactions to regulate splicing.
| System Studied | NMR Technique | Key Findings on Dynamics/Interaction | Reference |
|---|---|---|---|
| RBM5 OCRE domain in complex with SmN C-terminal peptide | Solution NMR (Structure determination, chemical shift perturbation) | The intrinsically disordered proline-rich tail of SmN/B becomes structured upon binding RBM5, forming a poly-proline II helix. Revealed the specific aromatic residues in RBM5 critical for the interaction. | biorxiv.org |
| General protein dynamics | Relaxation dispersion, real-time NMR, etc. | NMR provides a framework for measuring kinetic parameters (kon, koff) and conformational exchange, which is applicable to studying the transient interactions of the SmB tail. | researchgate.netthermofisher.com |
Molecular and Cellular Biology Techniques
A variety of fundamental molecular and cellular biology techniques are indispensable for dissecting the function of the this compound within its native cellular environment. These methods are used to probe its expression, localization, interaction partners, and dynamic behavior.
Gene Expression and Protein Level Analysis: Western blotting is a standard technique used to detect and quantify this compound levels in various cell types or following experimental perturbations. biologists.comresearchgate.net Using specific antibodies against SmB or epitope tags, researchers can confirm the efficiency of RNA interference (RNAi) knockdown of SmB or assess how the depletion of other factors, such as SMN, affects SmB stability. pnas.orgnih.gov At the transcript level, Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure changes in the splicing of target genes, including the SNRPB gene itself, upon modulation of the splicing machinery. nih.gov
Protein-Protein Interaction Analysis: To identify proteins that physically associate with SmB, two primary methods are used. Co-immunoprecipitation (Co-IP) involves using an antibody to pull down SmB from a cell lysate, bringing with it any stably bound partner proteins, which can then be identified by Western blot or mass spectrometry. nih.govthermofisher.commblbio.com The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein interactions. ebi.ac.uk It has been successfully used to show that the C-terminal tail of SmB directly interacts with the splicing regulator RBM5 and the assembly chaperone ICln. karger.comnih.govnih.govelifesciences.org
Subcellular Localization and Dynamics: The location of SmB within the cell is primarily studied using imaging techniques. Immunofluorescence microscopy uses antibodies to visualize the endogenous this compound in fixed cells, revealing its concentration in nuclear speckles and Cajal bodies. nih.govabcam.com Alternatively, expressing SmB as a fusion with a Green Fluorescent Protein (GFP) tag allows for visualization in live cells. pnas.org This live-cell imaging capability is crucial for dynamic studies using Fluorescence Recovery After Photobleaching (FRAP) . In FRAP, a laser is used to bleach the fluorescence of GFP-SmB in a specific subnuclear compartment, and the rate at which fluorescence returns is measured to determine the protein's mobility and trafficking kinetics. biologists.complos.orgibidi.com Such studies have shown that the mobility of SmB-containing snRNPs is dependent on factors like the SMN protein. biologists.com
In Vitro Functional Assays: In vitro splicing assays are a cornerstone for functional studies of the spliceosome. psu.edu These assays typically use a radioactively labeled pre-mRNA substrate and nuclear extract from HeLa cells, which contains all the necessary splicing factors. By immunodepleting specific proteins from the extract or adding back recombinant proteins, researchers can directly test the functional requirement of a given factor for the catalytic steps of splicing. psu.edu These assays are critical for understanding the function of proteins that interact with and regulate SmB-containing snRNPs.
| Technique | Purpose | Example Application for SmB | Reference |
|---|---|---|---|
| Western Blot | Detect and quantify protein levels | Measuring this compound levels after RNAi knockdown of SMN complex components. | pnas.orgbiologists.com |
| Co-Immunoprecipitation (Co-IP) | Identify in vivo protein interaction partners | Showing that coilin interacts with SmB' in vivo. | nih.govnih.gov |
| Yeast Two-Hybrid (Y2H) | Discover binary protein-protein interactions | Demonstrating a direct interaction between the SmB C-terminal tail and the RBM5 OCRE domain. | nih.govelifesciences.org |
| Immunofluorescence / GFP-tagging | Determine subcellular localization | Visualizing SmB accumulation in nuclear speckles and Cajal bodies and its mislocalization upon SMN depletion. | pnas.orgnih.gov |
| Fluorescence Recovery After Photobleaching (FRAP) | Measure protein dynamics and mobility in live cells | Analyzing the intranuclear mobility of mCherry-SmB to study snRNP dynamics in SMN-depleted cells. | biologists.com |
Compound and Protein Name Directory
| Name | Type | Role/Context |
|---|---|---|
| This compound | Protein | Core component of U1, U2, U4, U5 snRNPs |
| SmB' | Protein | Close homolog of SmB, core snRNP component |
| SmD1 | Protein | Core component of snRNPs |
| SmD2 | Protein | Core component of snRNPs |
| SmD3 | Protein | Core component of snRNPs |
| SmE | Protein | Core component of snRNPs |
| SmF | Protein | Core component of snRNPs |
| SmG | Protein | Core component of snRNPs |
| SmN | Protein | Tissue-specific homolog of SmB/B' |
| RBM5 | Protein | Splicing regulator, interacts with SmB/N tail |
| Coilin | Protein | Marker protein for Cajal bodies, interacts with Sm proteins |
| SMN (Survival of Motor Neuron) | Protein | Chaperone for Sm core assembly |
| ICln | Protein | Chaperone protein that interacts with Sm proteins |
| Green Fluorescent Protein (GFP) | Protein | Fluorescent tag for live-cell imaging |
| mCherry | Protein | Fluorescent tag for live-cell imaging |
| Proteinase K | Enzyme | Used in iCLIP to digest protein from cross-linked RNA |
RNA Interference (RNAi) and Gene Knockdown Studies
Regulation of Alternative Splicing: In human HeLa cells, depletion of the SmB/B' proteins using siRNA leads to significant changes in alternative splicing for hundreds of genes. nih.govnih.gov Notably, the affected genes are often enriched for those encoding other RNA-binding and processing factors. nih.govnih.gov This demonstrates that the core spliceosomal machinery, including SmB, has a regulatory role in controlling a network of exons. nih.gov
Autoregulation: Studies have revealed that SmB/B' regulates its own expression. nih.govnih.gov Its depletion disrupts the inclusion of a specific alternative exon within its own pre-mRNA, an exon that normally targets the transcript for degradation via the nonsense-mediated mRNA decay (NMD) pathway. nih.govnih.gov
Stem Cell Proliferation: In the planarian Schmidtea mediterranea, knockdown of the homolog Smed-SmB via dsRNA injection results in a severe failure of neoblast (adult stem cell) proliferation. nih.govresearchgate.net This is linked to the disorganization of the chromatoid body, a key ribonucleoprotein complex in stem cells, and impaired post-transcriptional processing of transcripts like Smed-CycB. nih.govresearchgate.net
Neurodegeneration Models: In Drosophila melanogaster, genetic disruption of SmB was found to enhance Tau-mediated neurodegeneration. nih.gov Furthermore, loss of SmB function alone was sufficient to cause progressive locomotor defects and neuronal loss, highlighting the nervous system's vulnerability to spliceosome disruption. nih.gov
snRNP Biogenesis and Localization: Knockdown of SmB/B' in human cells was shown to induce the mis-localization of small nuclear RNAs (snRNAs) to cytoplasmic P-bodies, structures involved in mRNA decay. oup.com Studies on the Survival of Motor Neuron (SMN) protein complex, which is responsible for assembling the Sm core, showed that in SMN-deficient cells, newly synthesized this compound fails to properly associate with U2 snRNA. pnas.org
Table 1: Summary of Research Findings from SmB Knockdown Studies
| Model Organism | Method | Key Findings | Reference |
|---|---|---|---|
| Human (HeLa cells) | siRNA | Altered alternative splicing of hundreds of exons; demonstrated autoregulation via an NMD-coupled alternative splicing event. | nih.govnih.gov |
| Planarian (S. mediterranea) | dsRNA injection | Impaired stem cell proliferation, disorganized chromatoid bodies, and defective splicing of cyclin B transcripts. | nih.govresearchgate.net |
| Fruit fly (D. melanogaster) | Genetic disruption (RNAi) | Enhanced Tau-mediated neurodegeneration; loss of SmB alone caused neuronal loss and locomotor impairment. | nih.gov |
| Human (cells) | siRNA | Induced localization of snRNAs to cytoplasmic P-bodies, indicating a role in snRNA surveillance. | oup.com |
Live-Cell and High-Resolution Microscopy for Localization and Dynamics
Visualizing proteins within their native cellular environment is crucial for understanding their function. researchgate.net Live-cell imaging and various high-resolution microscopy techniques have been applied to track the this compound, revealing its dynamic behavior and precise subcellular localization. nih.govhfsp.org
Fluorescently-tagged SmB proteins, such as fusions with Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), allow for real-time observation in living cells. biologists.com
Nuclear Dynamics: Live-cell imaging has shown that SmB, as a component of snRNPs, is highly dynamic. plos.org It continuously shuttles between different nuclear compartments, including the nucleoplasm, Cajal bodies (sites of snRNP maturation), and nuclear speckles (splicing factor storage and assembly sites). biologists.complos.org The residence time of Sm proteins in Cajal bodies is on the order of seconds, indicating rapid association and dissociation. plos.org
Localization in Neural Cells: In human neuroblastoma cells (SH-SY5Y), YFP-SmB has been observed in highly mobile, dot-like structures within the cytoplasm and neurites. biologists.com The prominence and mobility of these SmB-containing structures increase as the cells differentiate, suggesting a specialized role for SmB in transport and RNA metabolism in mature neurons. biologists.com
High-Resolution Techniques: Beyond conventional confocal microscopy, advanced methods offer the potential for near-nanometer localization. americanlaboratory.com Super-resolution techniques like single-molecule localization microscopy (SMLM) can determine the composition of protein complexes within intact cells. fz-juelich.de Other methods, such as soft X-ray microscopy and transmission electron microscopy (TEM), can localize proteins with 30-50 nm resolution. americanlaboratory.comnih.gov The development of CRISPR-based genome editing techniques like SLENDR now allows for the tagging and high-resolution imaging of endogenous proteins in tissues like the mammalian brain, opening new avenues for studying SmB's precise location in complex environments. nih.gov
Table 2: Microscopy Techniques for Studying this compound Localization and Dynamics
| Technique | SmB Probe | Cell/System | Key Observations | Reference |
|---|---|---|---|---|
| Fluorescence Microscopy | YFP-SmB, CFP-SmB | Human (HeLa) cells | Newly assembled snRNPs accumulate in Cajal bodies before localizing to mature nuclear speckles. | biologists.com |
| Time-lapse Fluorescence Microscopy | mCherry-SmB | Human neuroblastoma (SH-SY5Y) cells | Observed highly mobile, punctate SmB-containing structures in cytoplasm and neurites, with mobility increasing upon differentiation. | biologists.com |
| Fluorescence Recovery After Photobleaching (FRAP) | Fluorescently-tagged spliceosomal proteins | Living mammalian cells | Used to estimate diffusion coefficients and the association/dissociation rates of spliceosomal proteins with pre-mRNA. | nih.gov |
| Soft X-ray Microscopy | Immunogold labelling | Whole, hydrated cells | Offers potential for localizing proteins at better than 50 nm resolution without chemical fixatives. | nih.gov |
Reporter Gene Assays for Splicing Regulation
Reporter gene assays are a fundamental tool for dissecting the mechanisms of splicing regulation. These assays typically involve a "minigene" construct containing a specific exon and its flanking intron sequences, which is then transfected into cells. The impact of proteins like SmB on the splicing of the reporter's pre-mRNA can be quantified, often by RT-PCR or by linking splicing outcomes to the expression of a fluorescent protein.
While many studies investigate SmB's global impact on splicing via RNA-seq, specific examples demonstrate its regulatory role:
Autoregulation of SNRPB Splicing: The gene encoding SmB/B' (SNRPB) itself acts as a reporter for its own activity. Depletion of SmB/B' leads to increased skipping of a conserved alternative exon in the SNRPB pre-mRNA. nih.govnih.gov The inclusion of this exon is promoted by SmB/B' and targets the transcript for degradation. This demonstrates a direct feedback mechanism where SmB levels control the productive splicing of its own transcript. nih.gov
Regulation of Cyclin B in Planarians: The processing of the Smed-CycB transcript serves as a functional readout for Smed-SmB activity in planarians. nih.govresearchgate.net Following Smed-SmB knockdown, the ratio of unspliced to spliced Smed-CycB mRNA increases significantly. researchgate.net This indicates that Smed-SmB is required for the efficient splicing of this key cell cycle regulator, linking core spliceosome function directly to the control of stem cell proliferation. nih.gov
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for analyzing the vast amount of data generated by genomic and proteomic studies. These approaches allow for large-scale analysis of this compound sequences, interactions, and the structure of the complexes it forms.
Phylogenetic Analysis and Sequence Conservation Mapping
Phylogenetic analysis studies the evolutionary relationships between proteins by comparing their sequences. h-its.org This approach, combined with conservation mapping, helps identify functionally important domains and residues that have been maintained throughout evolution.
Evolutionary Origin: SmB is part of the Sm and Sm-like protein family, which has a deep evolutionary origin. embopress.org Proteins containing the characteristic "Sm domain" are found not only in eukaryotes but also in archaea, indicating that the core machinery for forming ribonucleoprotein complexes is ancient. embopress.org
Sequence Conservation: The this compound and its core domain are highly conserved across a wide range of species, from yeast to humans. embopress.orgebi.ac.uk This high degree of conservation, mapped using tools that align multiple sequences, underscores its fundamental and indispensable role in the splicing process. jalview.orgmtoz-biolabs.com The InterPro database, for instance, classifies SmB and the related SmN protein into the SmB/SmN family (IPR017131), which includes proteins from both animals and plants. ebi.ac.uk This conservation is critical for the assembly of the heptameric Sm ring structure.
Protein-Protein Interaction Network Analysis
SmB functions as part of a large, dynamic machine—the spliceosome—and its interactions with other proteins are crucial for its function. Protein-protein interaction (PPI) networks, often compiled in databases like STRING, map the complex web of these connections based on experimental evidence. string-db.org
Key interactors of SmB include:
Core Sm Proteins: SmB's most intimate partners are the other core Sm proteins: SmD1, SmD2, SmD3, SmE, SmF, and SmG. uniprot.orggenecards.org Together, they form a stable heteroheptameric ring that is the foundational core of the snRNP. genecards.org
The SMN Complex: The Survival of Motor Neuron (SMN) complex is essential for the assembly of the Sm core onto snRNAs in the cytoplasm. uniprot.org SmB directly interacts with components of this complex, which includes SMN, Gemins, and other factors that chaperone the Sm ring formation. uniprot.orguniprot.org
Spliceosome-Associated Proteins: Beyond the core, SmB and the snRNP it belongs to interact with a vast number of other spliceosomal proteins and regulatory factors, such as U1-70K (SNRNP70) and U1-A (SNRPA). string-db.orggenecards.org
Other Interactors: In Drosophila, SmB has also been shown to interact with proteins involved in mRNA localization and germ cell development, such as Staufen (stau) and Vasa-like protein (vls). uniprot.org
Table 3: Selected Protein Interactors of SmB
| Interactor | Functional Complex/Pathway | Evidence | Reference |
|---|---|---|---|
| SmD1, SmD2, SmD3, SmE, SmF, SmG | Core snRNP ring | Co-purification, Co-crystallization | string-db.orguniprot.orggenecards.org |
| SMN1, GEMIN2-8 | SMN complex | Co-purification | uniprot.orguniprot.org |
| SNRNP70 (U1-70K) | U1 snRNP | Co-purification, Yeast two-hybrid | string-db.org |
| PRMT5 | Arginine methylation | Interaction studies | uniprot.org |
| Staufen (stau) | osk mRNP complex (mRNA localization) | Co-purification | uniprot.org |
Computational Modeling of SmB-containing Complexes
Computational modeling uses structural data and physical principles to simulate the behavior of molecules and their complexes. acs.orgnih.gov Given the availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the spliceosome, modeling has become a powerful tool to study the dynamics of SmB-containing complexes. ebi.ac.uk
The primary target for modeling is the Sm core, the heptameric ring formed by SmB and its six partner proteins around the Sm site of the snRNA. plos.orgoup.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the assembly process of the Sm ring and investigate its structural stability. These simulations can reveal how the individual Sm proteins, including SmB, interact with each other and with the snRNA molecule they encircle.
Investigating Structural Dynamics: While static cryo-EM structures provide a snapshot, computational models can simulate the movements and conformational changes of the Sm ring during the different stages of the splicing cycle. This can help explain how the spliceosome transitions between its various assembly and catalytic states.
Understanding Disease Mutations: Modeling can also be used to predict how mutations in SmB or its interacting partners (like SMN) might affect the structure and stability of the Sm core, providing molecular insights into diseases like spinal muscular atrophy or cerebrocostomandibular syndrome. ebi.ac.uk
These computational approaches complement experimental data, providing a dynamic and atomic-level view of the this compound's role within its molecular complexes.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for initial characterization of SmB protein?
- Methodology : Begin with SDS-PAGE to assess purity and molecular weight . Couple this with size-exclusion chromatography to evaluate oligomeric states. For structural insights, use circular dichroism (CD) spectroscopy to analyze secondary structure elements. Cross-reference results with entries in the Protein Data Bank (PDB) to identify conserved structural motifs .
- Data validation : Compare your findings against existing literature using Google Scholar with advanced queries (e.g.,
"this compound" AND ("SDS-PAGE" OR "chromatography")) to ensure consistency .
Q. How can I retrieve binding affinity data for this compound interactions?
- Database tools : Use BindingDB (www.bindingdb.org ) to search for SmB-specific interactions. Apply filters for:
- Target name:
This compound - Organism: [Specify, e.g., Homo sapiens]
- Binding metrics:
Ki,IC50, orKd.- Advanced search : Combine chemical substructure queries (if ligands are known) with potency ranges to identify high-confidence interactions. Export results as TSV files for downstream analysis .
Q. What bioinformatics tools are available to identify structural motifs in this compound?
- Tool recommendation : Use Protein Segment Finder (http://ari.stanford.edu/psf ) to query the PDB for segments matching SmB’s sequence. Input parameters:
- Amino acid sequence
- Secondary structure constraints (e.g., α-helices, β-sheets)
- Tertiary contacts (e.g., hydrogen bonds, disulfide bridges) .
- Output interpretation : Validate hits using structural alignment tools like PyMOL or ChimeraX to confirm motif conservation.
Advanced Research Questions
Q. How can contradictions in this compound interaction data across studies be resolved?
- Analytical framework :
Compare experimental conditions : Assess buffer pH, ionic strength, and temperature variations, which can alter binding kinetics (e.g., hydroxyapatite chromatography sensitivity to phosphate buffers ).
Validate assays : Replicate conflicting studies using standardized protocols (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
Leverage meta-analysis : Aggregate datasets from BindingDB and ChEMBL , applying statistical models (e.g., random-effects meta-analysis) to identify outliers .
Q. What strategies optimize this compound purification using simulated moving bed (SMB) chromatography?
- Process design :
- Adsorbent selection : Hydroxyapatite (HAp) granules enable high-purity separation of proteins with similar isoelectric points .
- Buffer optimization : Use pH 7.0 with a gradient of 10–200 mM phosphate to elute SmB while retaining contaminants .
- Modeling : Simulate breakthrough curves in gPROMS to determine optimal flow rates and switching times. A validated model achieved >90% purity and 87% recovery for myoglobin in SMB systems .
Q. How to design a chemical proteomics study to map SmB’s interactome under stress conditions?
- Workflow :
Probe synthesis : Design photoaffinity probes with clickable handles (e.g., alkyne tags) for target capture. Ensure compatibility with SmB’s reactive residues (e.g., lysines) .
Mass spectrometry (MS) : Use LC-MS/MS with TMT labeling for quantitative analysis. Prioritize CETSA (cellular thermal shift assay) to confirm target engagement under heat stress .
Data integration : Cross-reference interactors with STRING-DB to identify enriched pathways (e.g., RNA splicing networks for SmB’s role in snRNP assembly).
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound expression variability?
- Recommendations :
- Normalization : Use housekeeping proteins (e.g., GAPDH) in Western blot quantification to control for loading variability .
- Error analysis : Report coefficient of variation (CV) across replicates. For gel-based assays, CV >15% warrants technical replication .
- Visualization : Present data in box plots with median ± IQR to highlight outliers in publication-ready figures .
Q. How to contextualize this compound findings within broader biological mechanisms?
- Literature synthesis :
- Perform a systematic review using PubMed queries like
"this compound" AND ("RNA splicing" OR "apoptosis")to identify mechanistic links . - Use Cytoscape to build interaction networks integrating SmB’s binding partners and downstream effectors .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
